An In-depth Technical Guide to the Basic Properties of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
An In-depth Technical Guide to the Basic Properties of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is a unique heterocyclic compound, identified as a related impurity of the gout medication, Allopurinol.[1][2][3] Its structure, incorporating both a pyrazole and a 1,2,4-triazole moiety, suggests a complex acid-base profile and a range of physicochemical properties that are critical for its isolation, characterization, and potential pharmacological relevance.[1] This guide provides a comprehensive analysis of the anticipated basic properties of this molecule, drawing upon the known characteristics of its constituent heterocyclic systems. We will delve into the theoretical underpinnings of its basicity, outline detailed experimental protocols for its empirical determination, and discuss the implications of these properties in the context of drug development and analytical sciences.
Introduction: A Molecule of Intersecting Heterocyclic Chemistry
The compound 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide (Molecular Formula: C₆H₆N₆O, Molecular Weight: 178.15 g/mol ) presents a fascinating case study in heterocyclic chemistry.[1][4][5] It merges the electronic and structural features of pyrazole, a five-membered ring with two adjacent nitrogen atoms, and 1,2,4-triazole, a five-membered ring with three nitrogen atoms.[1] Such hybrid structures are of significant interest in medicinal chemistry due to their potential to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][6] Understanding the fundamental basic properties of this molecule is a prerequisite for any further investigation, be it for impurity profiling in pharmaceutical manufacturing or for exploring its potential as a novel therapeutic agent.
The basicity of this compound is not trivial to predict. It arises from the presence of multiple nitrogen atoms, each with a lone pair of electrons residing in different orbital environments (sp² hybridization). The overall basicity will be a composite of the individual contributions of each nitrogen atom, influenced by the aromaticity of the rings and the electron-withdrawing nature of the carboxamide group.
Theoretical Assessment of Basicity
The basicity of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is determined by the availability of nitrogen lone pairs for protonation. Let's analyze the potential protonation sites:
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Pyrazole Ring Nitrogens: Pyrazole itself is a weak base with a pKa of approximately 2.5.[7] The N-1 nitrogen's lone pair is integral to the aromatic sextet, making it non-basic. The N-2 nitrogen has a lone pair in an sp² orbital in the plane of the ring, which is available for protonation.
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1,2,4-Triazole Ring Nitrogens: 1,2,4-triazole is an amphoteric molecule. The pKa of the protonated 1,2,4-triazolium ion is 2.45, while the pKa for the deprotonation of the neutral molecule is 10.26.[8] The N-1 and N-2 nitrogens are pyridine-like, with their lone pairs in sp² orbitals available for protonation. The N-4 nitrogen's lone pair is involved in the aromatic system, similar to the pyrrole nitrogen.
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Carboxamide Group: The amide nitrogen is generally considered non-basic due to the delocalization of its lone pair into the adjacent carbonyl group.
Given this, the most likely sites for protonation are the pyridine-like nitrogens on both the pyrazole (N-2) and triazole (N-1 or N-2) rings. The electron-withdrawing effect of the carboxamide group and the triazole ring attached to the pyrazole ring will likely reduce the basicity of the pyrazole N-2 nitrogen compared to unsubstituted pyrazole. Similarly, the pyrazole ring will influence the basicity of the triazole nitrogens.
Diagram: Potential Protonation Sites
Caption: Predicted basic and non-basic nitrogen centers.
Physicochemical Properties: A Quantitative Overview
| Property | Predicted Value/Characteristic | Rationale / Comments |
| Molecular Formula | C₆H₆N₆O | Confirmed from multiple sources.[1][5] |
| Molecular Weight | 178.15 g/mol | Confirmed from multiple sources.[1][5] |
| pKa (Acidic) | ~9-10 | Estimated based on the N-H proton of the pyrazole and triazole rings, similar to the pKa of 1,2,4-triazole (10.26).[8] |
| pKa (Basic) | ~1-2 | Expected to be a very weak base. The parent pyrazole has a pKa of 2.5 and 1,2,4-triazole has a pKa of 2.45 for their conjugate acids.[7][8] The electron-withdrawing groups will further lower this value. |
| Aqueous Solubility | Low to Moderate | The presence of multiple nitrogen atoms and a carboxamide group capable of hydrogen bonding suggests some water solubility. However, the fused aromatic ring system may limit this. Solubility is expected to increase at acidic and basic pH. |
| LogP | -1.0 to 0.5 | The high nitrogen content and polar carboxamide group suggest a low octanol-water partition coefficient, indicating hydrophilicity. PubChem estimates a XLogP3 of -1.4.[5] |
| Stability | Likely stable under standard conditions. | Heterocyclic compounds of this nature are generally stable. Potential for hydrolysis of the carboxamide under strong acidic or basic conditions. |
Experimental Protocols for Characterization
To empirically determine the basic properties of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, a series of well-established analytical techniques should be employed.
Determination of pKa via Potentiometric Titration
This is the gold standard for pKa determination.
Methodology:
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Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to a final concentration of 1-5 mM. The choice of co-solvent is critical to ensure solubility throughout the titration.
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Titration Setup: Use a calibrated pH electrode and an automated titrator. Maintain a constant temperature (e.g., 25 °C) and stir the solution gently.
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Acid-Base Titration:
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To determine the basic pKa, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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To determine the acidic pKa, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For multiple pKa values, specialized software can be used to analyze the titration curve.
Diagram: Potentiometric Titration Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Aqueous Solubility
The shake-flask method is a reliable technique for determining thermodynamic solubility.
Methodology:
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Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Analysis: The measured concentration at each pH represents the aqueous solubility under those conditions.
Implications for Drug Development and Analytical Chemistry
The basic properties of 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide have significant implications:
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Pharmaceutical Formulation: The pKa and solubility data are crucial for developing suitable formulations. For instance, if the compound is a weak base, it may be possible to form a more soluble salt to improve its bioavailability.
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Analytical Method Development: Understanding the acid-base properties is essential for developing robust analytical methods, such as HPLC. The choice of mobile phase pH can significantly impact the retention time and peak shape of the compound.
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Pharmacokinetics (ADME): The degree of ionization at physiological pH (7.4), which is dictated by the pKa, will influence the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. A more ionized species will generally have lower membrane permeability.
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Impurity Profiling: As a known impurity of Allopurinol, its physicochemical properties will govern its behavior during the manufacturing and purification process of the active pharmaceutical ingredient (API). This knowledge can be used to design more effective purification strategies.
Conclusion
While direct experimental data on 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide is sparse, a thorough understanding of its constituent pyrazole and 1,2,4-triazole rings allows for a reasoned prediction of its basic properties. It is anticipated to be a very weak base and a weak acid, with low to moderate aqueous solubility. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these critical physicochemical parameters. Such data is indispensable for any further work on this compound, whether in the context of pharmaceutical impurity management or the exploration of its potential as a novel bioactive molecule.
References
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ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 5-(4H-1,2,4-TRIAZOL-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE. Retrieved from [Link]
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